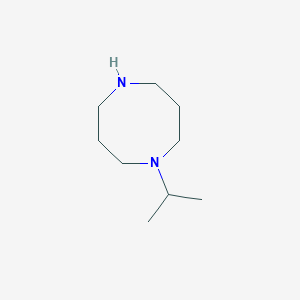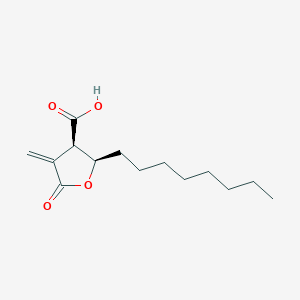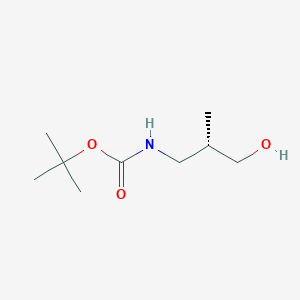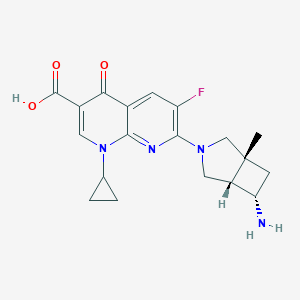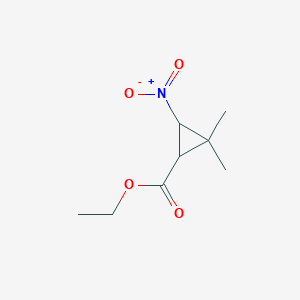
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI), commonly known as nitroethyl cyclopropane, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a nitroalkene, which means that it contains a nitro group (-NO2) and an alkene group (-C=C-). Nitroalkenes have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
科学研究应用
Nitroethyl cyclopropane has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, nitroalkenes have been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. Nitroethyl cyclopropane has also been studied for its potential use as a fluorescent probe for imaging biological systems. In chemical biology, nitroalkenes have been used to selectively label proteins and nucleic acids for imaging and detection purposes. In materials science, nitroalkenes have been used to synthesize functional materials with unique electronic and optical properties.
作用机制
The mechanism of action of nitroethyl cyclopropane is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with cellular nucleophiles, such as thiols and amines. These reactive intermediates can cause oxidative stress and damage to cellular components, leading to cell death or inhibition of cell growth. The exact molecular targets of nitroethyl cyclopropane are still under investigation, but it is believed to interact with proteins and enzymes involved in cellular signaling and metabolism.
Biochemical and Physiological Effects:
Nitroethyl cyclopropane has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. In vitro studies have shown that nitroethyl cyclopropane can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Nitroethyl cyclopropane has also been shown to exhibit antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In animal studies, nitroethyl cyclopropane has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Nitroethyl cyclopropane has several advantages for use in lab experiments, including its relatively simple synthesis method, its diverse range of potential applications, and its ability to selectively label cellular components for imaging and detection purposes. However, nitroethyl cyclopropane also has several limitations, including its potential toxicity and reactivity, which can make it difficult to work with in certain experimental settings. Careful attention must be paid to the handling and storage of nitroethyl cyclopropane to ensure its safety and efficacy in lab experiments.
未来方向
There are several future directions for research on nitroethyl cyclopropane, including the development of new synthetic methods to improve yield and purity, the identification of new molecular targets and mechanisms of action, and the exploration of new applications in materials science and chemical biology. In medicinal chemistry, nitroethyl cyclopropane has the potential to be developed into a new class of anti-cancer drugs with improved efficacy and selectivity. In chemical biology, nitroethyl cyclopropane can be used to study the function and localization of cellular components, such as proteins and nucleic acids. In materials science, nitroethyl cyclopropane can be used to synthesize new materials with unique electronic and optical properties.
合成方法
Nitroethyl cyclopropane can be synthesized through a variety of methods, including the reaction of cyclopropanecarboxylic acid with nitromethane in the presence of a base catalyst, or the reaction of ethyl 2-bromo-2-methylpropanoate with sodium nitrite in the presence of copper powder. The yield and purity of the final product can be improved through careful optimization of reaction conditions, such as temperature, solvent, and catalyst concentration.
属性
CAS 编号 |
174574-81-3 |
|---|---|
产品名称 |
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI) |
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
ethyl 2,2-dimethyl-3-nitrocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-4-13-7(10)5-6(9(11)12)8(5,2)3/h5-6H,4H2,1-3H3 |
InChI 键 |
MDYSCNIFVJSGAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C1(C)C)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C1C(C1(C)C)[N+](=O)[O-] |
同义词 |
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)



![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)


